
3-chloro-N,N'-dimethylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N’-dimethylbenzenecarboximidamide is an organic compound with a molecular formula of C9H11ClN2. This compound is characterized by the presence of a chloro group attached to a benzene ring, along with a carboximidamide group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N’-dimethylbenzenecarboximidamide typically involves the reaction of 3-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N,N’-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which 3-chloro-N,N’-dimethylbenzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro group and carboximidamide moiety play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N,N-dimethylaniline: Similar structure but lacks the carboximidamide group.
3-chloro-N-methylaniline: Contains a methyl group instead of a dimethyl group.
3-chloro-N,N-diethylbenzamide: Has an ethyl group instead of a methyl group.
Uniqueness
3-chloro-N,N’-dimethylbenzenecarboximidamide is unique due to the presence of both the chloro group and the carboximidamide group, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H11ClN2 |
|---|---|
Molekulargewicht |
182.65 g/mol |
IUPAC-Name |
3-chloro-N,N'-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
VINWVQFEQKMIRU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


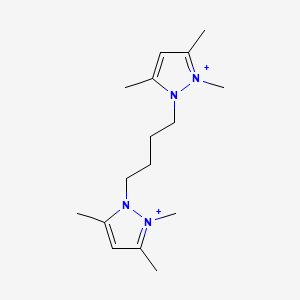
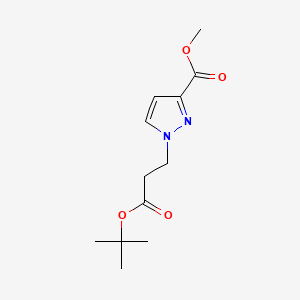
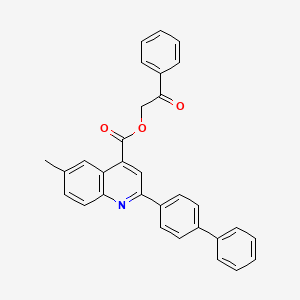
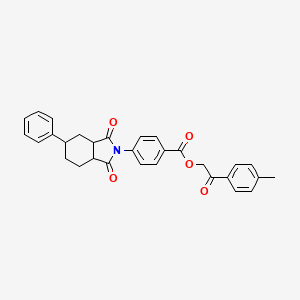
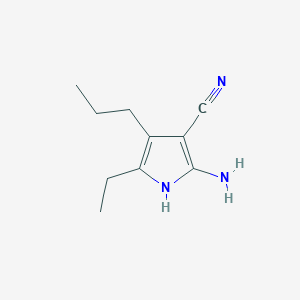

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)
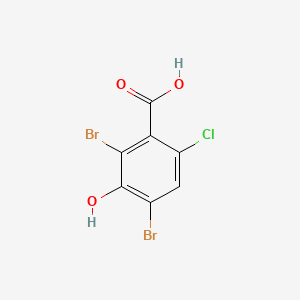
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B12467039.png)
